Apigenin 7-Glucuronide: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis
Apigenin 7-Glucuronide: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apigenin (B1666066) 7-glucuronide is a naturally occurring flavonoid, a glycoside derivative of apigenin, which has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides an in-depth overview of its natural sources, distribution within the plant kingdom, and detailed methodologies for its extraction, purification, and quantification. Furthermore, it elucidates the biosynthetic pathway of apigenin and its subsequent glucuronidation, and details the key signaling pathways modulated by this compound.
Natural Sources and Plant Distribution
Apigenin 7-glucuronide is distributed across a variety of plant species. The concentration of this compound can vary significantly depending on the plant, the specific part of the plant, and the extraction methods employed. Below is a summary of notable plant sources.
Quantitative Data on Apigenin 7-glucuronide in Plant Sources
| Plant Species | Family | Plant Part | Reported Concentration/Yield | Analytical Method |
| Agrimonia pilosa | Rosaceae | Aerial parts | ~0.0013% in a 0.1% aqueous ethanol (B145695) extract cream[1][2] | HPLC-DAD[1][2] |
| Chrysanthemum morifolium | Asteraceae | Flowers | Identified as a constituent, but quantitative data on the glucuronide is not specified. Apigenin-7-O-glucoside was found at up to 16.04 mg/g.[3][4][5][6][7] | HPLC |
| Petroselinum crispum (Parsley) | Apiaceae | Aerial parts | Identified as a source, but specific quantitative data for the 7-glucuronide is limited. Dried parsley is rich in the aglycone apigenin (~45 mg/g).[8] | - |
| Apium graveolens (Celery) | Apiaceae | Seeds, Leaves | Identified as a source. One study reported 1.12% (w/w) of apiin (B1667559) (an apigenin glycoside) in an ethanol/water extract of the leaves.[9] | HPLC |
| Salvia officinalis (Sage) | Lamiaceae | Leaves | Identified in methanolic extracts. One study on sage infusion reported apigenin 7-O-glucoside at 5.40 ± 0.01 mg/g.[1][10][11][12] | - |
| Juglans sigillata (Walnut) | Juglandaceae | Fruit husks | Isolated as an active flavonoid derivative, but quantitative yield is not reported.[1][2][13] | - |
| Elsholtzia splendens | Lamiaceae | Aerial biomass | Apigenin-7-O-β-D-glycoside was isolated with a purity of 98%.[14][15][16][17] | HPLC, ESI-MS, NMR |
| Urera aurantiaca | Urticaceae | Aerial parts | Identified as the major compound in a methanol (B129727) extract.[1][2] | HPLC, Spectroscopic methods |
| Ixeris sonchifolia | Asteraceae | - | Reported as a source.[18] | - |
| Manilkara zapota | Sapotaceae | Leaves | Apigenin-7-O-β-D-glucuronide methyl ester was isolated.[19] | Chromatographic and Spectrophotometric techniques |
| Antirrhinum majus | Plantaginaceae | - | Occurs in this plant. | - |
| Phlomis tuberosa | Lamiaceae | - | Occurs in this plant. | - |
| Ruellia tuberosa | Acanthaceae | - | Occurs in this plant. | - |
| Acanthus ilicifolius | Acanthaceae | - | Reported to contain apigenin 7-glucuronide. | - |
| Acanthus ebracteatus | Acanthaceae | - | Reported to contain apigenin 7-glucuronide. | - |
| Callicarpa macrophylla | Lamiaceae | - | Reported to contain apigenin 7-glucuronide. | - |
| Dipteracanthus prostratus | Acanthaceae | - | Reported to contain apigenin 7-glucuronide. | - |
| Eucalyptus camaldulensis | Myrtaceae | - | Reported to contain apigenin 7-glucuronide. | - |
| Hamelia patens | Rubiaceae | - | Reported to contain apigenin 7-glucuronide. | - |
Note: The yields are highly dependent on the extraction and purification protocols and may not be directly comparable across different studies. Some studies report the presence of apigenin glycosides without specifying the exact sugar moiety or linkage.
Experimental Protocols
Detailed methodologies are crucial for the reproducible extraction, isolation, and quantification of Apigenin 7-glucuronide from plant matrices.
Extraction and Initial Fractionation from Plant Material
This protocol describes a general method for obtaining a crude extract enriched with Apigenin 7-glucuronide.
-
Plant Material Preparation:
-
Air-dry the plant material (e.g., aerial parts of Petroselinum crispum) at room temperature.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material in 80% methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.
-
Apigenin 7-glucuronide, being a polar glycoside, is expected to be concentrated in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness using a rotary evaporator.
-
Purification by Column Chromatography
This protocol details the purification of Apigenin 7-glucuronide from the enriched fraction using Sephadex LH-20 column chromatography.
-
Column Preparation:
-
Prepare a slurry of Sephadex LH-20 in 80% methanol.
-
Pack a glass column with the slurry and equilibrate it by washing with at least two column volumes of 80% methanol.
-
-
Sample Loading and Elution:
-
Dissolve the dried n-butanol fraction in a minimal amount of 80% methanol.
-
Carefully load the sample onto the top of the column.
-
Elute the column with 80% methanol at a flow rate of 1.0 mL/min.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a defined volume (e.g., 5 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (80:20).
-
Spot the collected fractions and a standard of Apigenin 7-glucuronide on a TLC plate.
-
Visualize the spots under UV light.
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
This protocol is for the analytical quantification and purity assessment of the isolated Apigenin 7-glucuronide.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1][2]
-
Mobile Phase: A gradient of (A) distilled water with 0.1% phosphoric acid and (B) acetonitrile (B52724).[1][2]
-
0-30 min: 10% to 25% B
-
30-40 min: 25% to 10% B
-
40-50 min: Isocratic at 10% B
-
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the purified Apigenin 7-glucuronide in methanol.
-
Prepare a series of standard solutions of known concentrations for calibration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify the peak for Apigenin 7-glucuronide by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Quantify the amount of Apigenin 7-glucuronide in the sample by interpolating its peak area on the calibration curve.
-
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For more sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the preferred method.[20]
-
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Apigenin 7-glucuronide: Precursor ion m/z 445 -> Product ion m/z 269 (corresponding to the apigenin aglycone after loss of the glucuronic acid moiety).
-
-
-
Sample Preparation (from biological matrices like plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., baicalin).[20]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.[21]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[21]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[21]
-
Inject an aliquot into the LC-MS/MS system.
-
Biosynthesis of Apigenin 7-Glucuronide in Plants
The biosynthesis of Apigenin 7-glucuronide begins with the general phenylpropanoid pathway, leading to the formation of the apigenin aglycone, which is then subjected to glucuronidation.
Caption: Biosynthesis of Apigenin 7-glucuronide.
The final step of this pathway is the conjugation of a glucuronic acid moiety from UDP-glucuronic acid to the 7-hydroxyl group of the apigenin molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a diverse family of enzymes.[1][22][23] Specifically, enzymes like UGT88D7 have been shown to catalyze the 7-O-glucuronidation of flavonoids.[8][24]
Signaling Pathways Modulated by Apigenin 7-Glucuronide
Apigenin 7-glucuronide has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, it inhibits the production of pro-inflammatory mediators.
Caption: Inhibition of Inflammatory Signaling Pathways.
Apigenin 7-glucuronide has been demonstrated to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). This, in turn, inhibits the activation and nuclear translocation of transcription factors such as activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB), leading to a downregulation of the expression of pro-inflammatory genes.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the extraction and analysis of Apigenin 7-glucuronide from a plant source.
Caption: Workflow for Apigenin 7-glucuronide Analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A new anti-HIV flavonoid glucuronide from Chrysanthemum morifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chrysanthemum morifolium flower extract, 223748-32-1 [thegoodscentscompany.com]
- 8. Regio-specific synthesis of flavonoid glucuronides using plant UDP-glucuronosyltransferase expressed in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Synthesis of Apigenin Glucosides by Glucosyltransferase (YjiC) from Bacillus licheniformis DSM 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apigenin 7-o-glucuronide: Significance and symbolism [wisdomlib.org]
- 12. Bioactive Profile of Various Salvia officinalis L. Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Antioxidant, Anti-Acetylcholinesterase and Anti-α-Glucosidase Activities of Mediterranean Salvia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apigenin-7-O-β-D-glycoside isolation from the highly copper-tolerant plant Elsholtzia splendens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. caymanchem.com [caymanchem.com]
- 19. impactfactor.org [impactfactor.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. UGT84F9 is the major flavonoid UDP-glucuronosyltransferase in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Local Differentiation of Sugar Donor Specificity of Flavonoid Glycosyltransferase in Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
